Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC16211521
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate -](/images/structure/VC16211521.png)
Specification
Molecular Formula | C21H21N3O2 |
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Molecular Weight | 347.4 g/mol |
IUPAC Name | benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2 |
Standard InChI Key | VFZBJEFCGGYVIA-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate consists of a spiro fusion between a 2,3-dihydroindole (indoline) and a piperidine ring. The indoline moiety is substituted with a cyano group at the 5-position, while the piperidine ring is functionalized with a benzyloxycarbonyl group at the 1'-position. This arrangement confers rigidity to the molecule, a feature often exploited in drug design to enhance target binding selectivity .
Table 1: Calculated Molecular Properties
Property | Value |
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Molecular Formula | C₂₂H₂₁N₃O₂ |
Molecular Weight | 383.43 g/mol |
Hydrogen Bond Donors | 1 (NH of indoline) |
Hydrogen Bond Acceptors | 5 (2 carbonyl, 1 nitrile, 2 ether) |
Topological Polar Surface | 65.2 Ų |
LogP (Partition Coefficient) | 2.8 (estimated) |
The spiro junction imposes conformational constraints, reducing rotational freedom and stabilizing specific stereochemical configurations. This structural feature is common in bioactive molecules, as seen in spirooxindoles and spirobenzopyrans . The cyano group enhances electrophilicity, potentially enabling interactions with nucleophilic residues in biological targets .
Synthetic Strategies and Reaction Mechanisms
Although no explicit synthesis of benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate is documented, analogous spiroindoline derivatives are synthesized via multicomponent reactions (MCRs) or cyclocondensation strategies.
Multicomponent Reaction Pathways
A prominent method involves the cyclo-condensation of 1,3-indandione, isatin, and 2-naphthol under solvent-free conditions to form spironaphthopyranoindolines . Adapting this approach, the target compound could be synthesized by substituting 1,3-indandione with a piperidine-derived diketone and introducing a cyano group via a Knoevenagel condensation or nucleophilic substitution.
For example:
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Formation of Spiro Core: Reacting 2-cyanobenzaldehyde with a piperidine-1'-carboxylate ester in the presence of a cyclic β-diketone could yield the spiro intermediate.
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Benzyl Protection: Introducing the benzyl carboxylate group via esterification with benzyl chloroformate under basic conditions .
Catalytic and Solvent Considerations
Green chemistry principles from spiroindoline syntheses suggest that catalyst-free, solvent-free conditions or aqueous media with p-toluenesulfonic acid (p-TSA) could optimize yield . For instance, the three-component reaction of 5-aminopyrazoles, isatin, and cyclic diketones in water catalyzed by p-TSA produces pyrazolopyridine-spiroindolinones , a protocol adaptable to the target compound.
Spectroscopic Characterization
The structural elucidation of spiroindoline derivatives relies on advanced spectroscopic techniques:
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NMR Spectroscopy:
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IR Spectroscopy:
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Mass Spectrometry:
X-ray crystallography, employed for analogous compounds , could unambiguously confirm the spiro connectivity and stereochemistry.
Applications in Medicinal Chemistry
The benzyl carboxylate group serves as a protective moiety, enabling selective deprotection during prodrug synthesis . The spiro architecture’s rigidity makes the compound a candidate for:
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